molecular formula C14H23NO4 B2819178 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid CAS No. 1780260-53-8

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2819178
CAS No.: 1780260-53-8
M. Wt: 269.341
InChI Key: JVTZDHMQPMJADV-UHFFFAOYSA-N
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Description

1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further protected by a tert-butoxycarbonyl (BOC) group

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and protein-protein interactions.

  • Medicine: The compound's derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antiviral agents.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-2-carboxylic acid, which undergoes protection with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to form the BOC-protected piperidine derivative. The cyclopropanation step can be achieved using reagents like ethyl diazoacetate in the presence of a rhodium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the cyclopropane ring can lead to the formation of cyclopropanecarboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield piperidine-2-carboxylic acid derivatives.

  • Substitution: Substitution at the piperidine ring can result in various substituted piperidine derivatives.

Comparison with Similar Compounds

  • Piperidine-2-carboxylic acid

  • Cyclopropanecarboxylic acid

  • tert-Butyl piperazine-1-carboxylate

Uniqueness: 1-(1-(tert-Butoxycarbonyl)piperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a BOC-protected piperidine ring

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-4-6-10(15)14(7-8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZDHMQPMJADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780260-53-8
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid
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